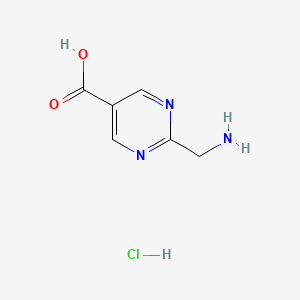

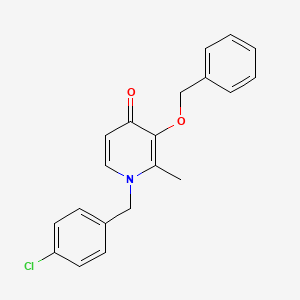

![molecular formula C9H6N2O B2380239 4-[Cyano(hydroxy)methyl]benzonitrile CAS No. 15464-07-0](/img/structure/B2380239.png)

4-[Cyano(hydroxy)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[Cyano(hydroxy)methyl]benzonitrile, also known as 4-Cyanobenzyl alcohol, is a chemical compound with the molecular formula HOCH2C6H4CN . It has a molecular weight of 133.15 and 158.16 according to different sources.

Synthesis Analysis

This compound can be synthesized via a hydrosilylation reaction in the presence of an Fe complex Bu 4 N [Fe (CO) 3 (NO)] as a catalyst . It can also be prepared from 4-(aminomethyl) benzyl alcohol .Molecular Structure Analysis

The InChI code for 4-[Cyano(hydroxy)methyl]benzonitrile is 1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H . The SMILES string is OCc1ccc(cc1)C#N .Chemical Reactions Analysis

The compound can undergo reactions with Cl-, Br-, and I- to form respective products . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis

4-[Cyano(hydroxy)methyl]benzonitrile is a powder with a melting point of 71-73°C . The compound should be stored at a temperature of -10°C .Scientific Research Applications

Mechanism of Cyano Group Formation

One area of study related to 4-[Cyano(hydroxy)methyl]benzonitrile is the mechanism of formation of the cyano group in aromatic compounds. A study by Vorob’ev and Sembaev (2005) discusses the formation of the cyano group from chloromethyl, methoxymethyl, and alkoxycarbonyl substituents under conditions of oxidative ammonolysis on vanadium oxide catalysts. This research is significant for understanding the chemical transformations leading to compounds like 4-[Cyano(hydroxy)methyl]benzonitrile (Vorob’ev & Sembaev, 2005).

Synthesis and Catalysis

Another aspect of scientific research involves the synthesis of benzonitriles. Jia and Wang (2016) have reported a N-heterocyclic carbene-catalyzed protocol for assembling the benzonitrile framework, highlighting the widespread presence of the benzonitrile unit in various chemical entities, including natural products and pharmaceuticals (Jia & Wang, 2016).

Liquid Crystal Behavior

Research by K et al. (2022) explores the influence of laterally substituted groups on 4-cyanobiphenyl-benzonitrile-based dimers, which are known to display room-temperature or low-melting liquid crystals. This study is relevant to the understanding of the liquid crystal behavior of related compounds (K et al., 2022).

Photophysical Properties

The photophysical properties of related compounds are another area of interest. Amini and Harriman (2003) examined 4-cyano-(4′-methylthio)diphenylacetylene, which is structurally similar to 4-[Cyano(hydroxy)methyl]benzonitrile. Their study focused on the intramolecular charge transfer and photophysical behavior, which is significant for understanding the properties of benzonitrile derivatives (Amini & Harriman, 2003).

Chemical Transformations and Biological Activities

Wang et al. (2004) synthesized a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, showcasing their utility as selective farnesyltransferase inhibitors. This indicates potential applications in the field of medicinal chemistry (Wang et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Nitriles, the group to which this compound belongs, are known to interact with various biological targets depending on their structure and functional groups .

Mode of Action

Nitriles, in general, can undergo various reactions such as hydrolysis, reduction, and reaction with grignard reagents . These reactions can lead to the formation of carboxylic acids, primary amines, and ketones respectively . The specific interactions of 4-[Cyano(hydroxy)methyl]benzonitrile with its targets would depend on the specific biochemical context.

Biochemical Pathways

The products of nitrile reactions, such as carboxylic acids, primary amines, and ketones, are involved in numerous biochemical pathways . The exact pathways affected would depend on the specific biological context.

Result of Action

The products of its reactions, such as carboxylic acids, primary amines, and ketones, can have various effects depending on the specific biological context .

Action Environment

The action, efficacy, and stability of 4-[Cyano(hydroxy)methyl]benzonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific conditions within the biological system. For instance, the compound’s storage temperature is indicated to be -10°C , suggesting that it may be sensitive to higher temperatures.

properties

IUPAC Name |

4-[cyano(hydroxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXDJWPWCJQMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyano(hydroxy)methyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

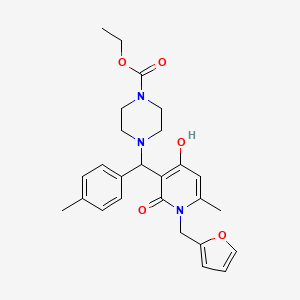

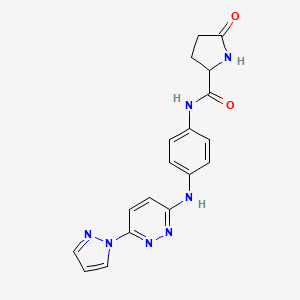

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

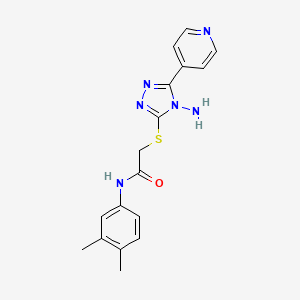

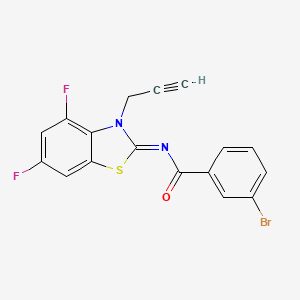

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

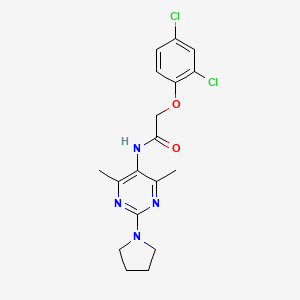

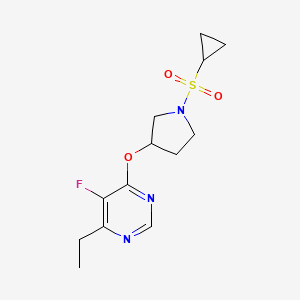

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)